5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-[(Dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound with the molecular formula C20H20N2O4S This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a dibenzylamino group, a sulfonyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Dibenzylamino Group: The dibenzylamino group can be introduced through a nucleophilic substitution reaction, where a suitable dibenzylamine reacts with a halogenated pyrrole derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(Dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
5-[(Dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-[(Dibenzylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid: Similar structure but lacks the methyl group.
5-[(Dibenzylamino)sulfonyl]-1-methyl-1H-indole-2-carboxylic acid: Similar structure but with an indole ring instead of a pyrrole ring.
Uniqueness
5-[(Dibenzylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-(dibenzylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O4S/c1-21-18(20(23)24)12-13-19(21)27(25,26)22(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24) |
InChI Key |
DTTYOQXDWZNRKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C(=O)O |
solubility |
>57.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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